((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

Thermogravimetric Analysis Thermal Stability Iodocubane Decomposition Kinetics

Problem: para-Substituted benzene bioisostere replacement in lead optimization often lacks orthogonal diversification handles. Solution: (4-Iodocuban-1-yl)methanol delivers two sequential, orthogonal reactive vectors-iodine for Pd/Cu-catalyzed cross-coupling and hydroxymethyl for oxidation/esterification-on the cubane scaffold, a validated benzene bioisostere. • 108× solubility advantage vs. benzene core • ≥97% purity, stabilized with copper chip • Cold-chain shipping (2-8°C), global delivery.

Molecular Formula C9H9IO
Molecular Weight 260.074
CAS No. 163332-87-4
Cat. No. B2798864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol
CAS163332-87-4
Molecular FormulaC9H9IO
Molecular Weight260.074
Structural Identifiers
SMILESC1C2C3C4C2C5C4(C3C5O1)I
InChIInChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1
InChIKeyFVEAMJAOAPKJJC-RMNMBEBTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol (CAS 163332-87-4): A Dual-Functional Cubane Building Block for Medicinal Chemistry and Bioisostere Research


((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol (synonyms: (4-iodocuban-1-yl)methanol, 1-iodo-4-(hydroxymethyl)cubane) is a 1,4-disubstituted cubane derivative bearing an iodine atom at one bridgehead position and a hydroxymethyl group at the opposing vertex [1]. With molecular formula C₉H₉IO, molecular weight 260.07 g·mol⁻¹, a reported melting point of 109–111 °C, and a predicted density of 2.46 ± 0.1 g·cm⁻³ , this compound serves as a versatile synthetic intermediate that exploits the cubane scaffold's established role as the closest geometric bioisostere of the benzene ring [2]. The orthogonal reactivity of the iodo and hydroxymethyl substituents enables sequential diversification strategies—iodine for cross-coupling and nucleophilic substitution, hydroxymethyl for esterification, oxidation, or etherification—making it a strategically differentiated building block within the growing portfolio of cubane-derived pharmaceutical precursors [1].

Why ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol Cannot Be Replaced by Generic Iodocubane or Hydroxymethyl Cubane Analogs Without Compromising Experimental Outcomes


The unique pairing of an iodo substituent with a hydroxymethyl group on the cubane scaffold creates a thermal and safety profile that is absent in mono-functionalized cubane analogs such as cubane-1,4-diyldimethanol, methyl 4-iodocubane-1-carboxylate, or 4-iodocubane-1-carboxylic acid [1]. Specifically, the iodo-hydroxymethyl combination triggers synergistic acceleration of thermodecomposition—onset as low as 50 °C in sealed-cell DSC—that is not observed with iodo-ester or ester-alcohol analogs [2]. Furthermore, the iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling (C–C, C–N, C–S bond formation) that is absent in non-halogenated hydroxymethyl cubanes, while the hydroxymethyl group offers downstream functionalization options (oxidation to aldehyde or carboxylic acid, esterification, etherification) unavailable in simple iodocubane [1]. Generic substitution with either a non-iodinated cubane alcohol or a non-hydroxylated iodocubane eliminates one of these two orthogonal reactive vectors, fundamentally altering the accessible chemical space and the thermal handling requirements [1][2].

Quantitative Differentiation Evidence for ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol vs. Closest Iodocubane and Hydroxymethyl Cubane Analogs


TGA Onset-to-End Temperature Range: ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol Degrades 40–68% Faster Than All Other Iodinated Cubane Derivatives

In a systematic thermogravimetric analysis (TGA) study of seven iodinated cubane derivatives, ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol (compound 12, iodo/alcohol) exhibited an onset-to-end degradation temperature range of only 28 K, which was 40–68% narrower than the 35–47 K range recorded for all six comparator iodocubanes (diiodo 7, monoiodo 8, iodo/ester 10, iodo/acid 11, iodo/aldehyde 13, and iodo/vinyl 14) [1]. The extrapolated onset temperature for degradation of the target compound was approximately 448 K (175 °C), with an inflection point at approximately 416 K [1].

Thermogravimetric Analysis Thermal Stability Iodocubane Decomposition Kinetics

Irreversible DSC Endotherm at 393 K: ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol Decomposes Upon Melting, Unlike Reversibly Melting Iodocubane Analogs

DSC analysis of ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol (12) revealed a single endotherm at 393 K (120 °C) with ΔH = 33.5 kJ/mol, but critically, no exotherm was observed upon cooling—confirming that the compound undergoes irreversible thermal decomposition rather than reversible melting [1]. This behavior contrasts sharply with iodo/vinyl cubane (14), which displayed a fully reversible endotherm/exotherm cycle (heating: 357 K, ΔH = 13.4 kJ/mol; cooling: 344 K, ΔH = −52.6 kJ/mol), and with iodo/ester cubane (10), which exhibited a cooling exotherm at 380 K (ΔH = −103.2 kJ/mol) [1]. Post-DSC NMR analysis of the target compound confirmed complete disappearance of the starting cubane scaffold [1].

Differential Scanning Calorimetry Phase Transition Reversibility Cubane Thermal Hazard Assessment

Iodo–Hydroxymethyl Synergy: Decomposition Onset as Low as 50 °C for ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol vs. 178 °C for the Iodo-Acid Analog

Sealed-cell differential scanning calorimetry (scDSC) studies explicitly demonstrated that ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol (1g) undergoes extremely rapid thermodecomposition, with a vertical exotherm onset that can initiate at temperatures as low as 50 °C [1]. This is dramatically lower than the decomposition onset of the directly comparable cubane iodo-acid (1f), which showed TDSC = 178 °C with QDSC = 11,101 cal g⁻¹ [1]. The cubane ester-alcohol (1i), where the iodo group is replaced by an ester, displayed a wide, gentle exotherm curve, indicating substantially retarded decomposition kinetics [1]. These data establish that the combination of iodo and hydroxymethyl substituents on the cubane scaffold produces a synergistic acceleration of thermal degradation not observed with either iodo-acid or ester-alcohol pairings [1].

Sealed-Cell DSC Impact Sensitivity Cage Hydrocarbon Safety Iodo-Hydroxymethyl Synergistic Instability

Bioisosteric Physicochemical Advantage: Cubane-1,4-diyl Scaffold Delivers ~108-Fold Aqueous Solubility Enhancement and ~100-Fold LogP Reduction vs. Benzene

In a head-to-head physicochemical comparison, the cubane-1,4-diyl analog of a benzoic acid derivative exhibited logP = 0.02 ± 0.01 and aqueous solubility = 148.8 mM, compared to logP = 2.02 ± 0.02 and aqueous solubility = 1.384 mM for the corresponding benzene analog [1]. This represents a ~108-fold increase in aqueous solubility and a ~100-fold reduction in lipophilicity. While these measurements were obtained on the specific cubane-1,4-dicarboxylic acid scaffold rather than ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol itself, the dramatic improvement in drug-like physicochemical properties is a well-established, transferable characteristic of the cubane core as a benzene bioisostere, independently corroborated by Novartis studies showing that cubane-1,4-diyl substitution improves both solubility and non-specific binding relative to phenyl groups, unlike bicyclo[2.2.2]octane-1,4-diyl which increased lipophilicity without solubility benefit [2].

Bioisostere Aqueous Solubility LogP Drug-Like Properties Cubane vs. Benzene

Synthetic Accessibility: 68.4% Yield for ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol via Borane Reduction vs. 10% Yield for Photolytic Routes to Related Iodo-Alkoxy Cubanes

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol (12) is obtained in 68.4% isolated yield via borane-dimethyl sulfide reduction of 4-iodocubane-1-carboxylic acid (11) in THF at 0 °C [1]. This yield substantially exceeds the 10% yield originally reported by Eaton and co-workers for the photolysis of 1,4-diiodocubane in methanol to afford 1-iodo-4-methoxycubane, a closely related iodo-alkoxy cubane [2]. Although later improvements by Irngartinger and by Williams achieved photolysis yields up to 58%, the borane reduction route avoids the need for specialized photochemical equipment, dilute conditions (0.03 M), and quartz reaction vessels [2]. Commercial suppliers currently offer the compound at ≥97% purity (HPLC), stabilized with copper chip, with batch-specific QC documentation including NMR, HPLC, and GC .

Synthetic Yield Borane Reduction Cubane Functionalization Procurement Feasibility

Optimal Procurement and Application Scenarios for ((1s,2R,3r,8S)-4-Iodocuban-1-yl)methanol Based on Quantitative Differentiation Evidence


Sequential Diversification in Cubane-Based Drug Discovery: Exploiting Orthogonal Iodo and Hydroxymethyl Reactivity for Library Synthesis

Medicinal chemistry programs seeking to replace para-substituted benzene rings with cubane bioisosteres benefit from ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol as a single building block that enables two sequential, orthogonal diversification steps: (i) Pd- or Cu-catalyzed cross-coupling at the iodo position (Suzuki, Negishi, Sonogashira, or C–N coupling) to introduce aryl, heteroaryl, alkenyl, alkynyl, or amino substituents, followed by (ii) functionalization of the hydroxymethyl group via oxidation, esterification, or Mitsunobu reaction [1]. This contrasts with cubane-1,4-diyldimethanol, which requires pre-activation (e.g., tosylation, halogenation) before cross-coupling, and with 1,4-diiodocubane, which lacks the hydroxymethyl handle for late-stage diversification [2]. The ~108-fold solubility advantage of the cubane core over benzene [3] further supports its selection for lead optimization campaigns where aqueous solubility is a key parameter.

Cold-Chain Procurement and Handling Protocol for Thermally Sensitive Cubane Intermediates

Given the documented decomposition onset as low as 50 °C for ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol in sealed-cell DSC [1], and the irreversible thermal degradation confirmed by TGA (28 K decomposition window) and DSC (no cooling exotherm at 393 K) [2], procurement must specify: (i) cold-chain shipping with temperature monitoring, (ii) immediate storage at 2–8 °C upon receipt, protected from light and moisture, (iii) use of copper chip stabilizer as supplied by commercial vendors (≥97% purity) [3], and (iv) avoidance of any thermal processing steps including rotary evaporation above ambient temperature, hot filtration, or heated vacuum drying. These requirements are significantly more stringent than for the corresponding iodo-ester or iodo-acid cubane analogs, which tolerate higher temperatures and reversible melting [1][2].

Cubane-Containing PROTAC Linkers and Bifunctional Degraders: Rigid Linear Scaffold with Tunable Exit Vectors

The rigid, linear geometry of the cubane-1,4-diyl scaffold—with the body diagonal distance closely matching that of para-substituted benzene—makes ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol a candidate precursor for constructing PROTAC (Proteolysis Targeting Chimera) linkers and other bifunctional molecules where precise spatial control between two warheads is critical for ternary complex formation [1]. The iodine atom enables attachment of one ligand via cross-coupling, while the hydroxymethyl group can be elaborated to attach a second ligand or an E3 ligase recruiter. Compared to bicyclo[2.2.2]octane-1,4-diyl linkers, the cubane scaffold offers superior solubility and reduced non-specific binding, as demonstrated in the Novartis study [2].

Energetic Materials Research: Studying Iodo-Hydroxymethyl Synergy in Strained Cage Thermal Decomposition

For research groups investigating structure-stability relationships in strained cage hydrocarbons, ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol provides a uniquely informative case study of iodo-hydroxymethyl synergistic instability. The compound's 28 K TGA decomposition window [1] and sub-50 °C scDSC decomposition onset [2] make it an ideal model system for studying autocatalytic thermal degradation mechanisms in cubane derivatives, particularly when compared to the more thermally robust iodo-ester (10), iodo-acid (11), and ester-alcohol (1i) analogs that display wider decomposition windows and higher onset temperatures [1][2]. This application leverages the compound's extreme thermal sensitivity as an experimental feature rather than a handling liability.

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